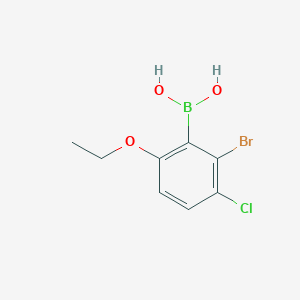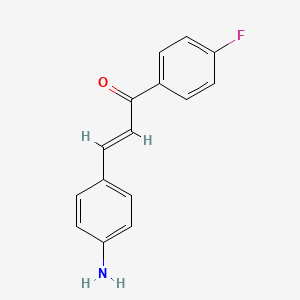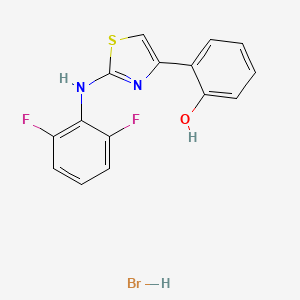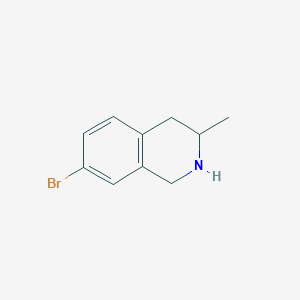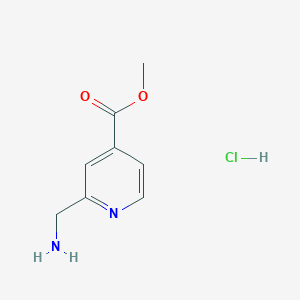![molecular formula C11H15ClN2O B1437098 3-[(2-Chlorobenzyl)amino]-N-methylpropanamide CAS No. 1040693-35-3](/img/structure/B1437098.png)
3-[(2-Chlorobenzyl)amino]-N-methylpropanamide
Overview
Description
3-[(2-Chlorobenzyl)amino]-N-methylpropanamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a chlorobenzyl group attached to an amino group, which is further connected to a methylated propanamide moiety. Its molecular structure makes it a candidate for various chemical reactions and applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chlorobenzyl)amino]-N-methylpropanamide typically involves the following steps:
Benzylamine Formation: The starting material, 2-chlorobenzylamine, is prepared by reacting 2-chlorobenzyl chloride with ammonia.
Amination Reaction: The 2-chlorobenzylamine is then reacted with methylpropanoic acid chloride to form the amide bond, resulting in the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Chlorobenzyl)amino]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of different halogenated or alkylated derivatives.
Scientific Research Applications
3-[(2-Chlorobenzyl)amino]-N-methylpropanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: Its derivatives can be used in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which 3-[(2-Chlorobenzyl)amino]-N-methylpropanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical research.
Comparison with Similar Compounds
2-Chlorobenzylamine: Similar in structure but lacks the propanamide group.
N-Methylpropanamide: Similar in structure but lacks the chlorobenzyl group.
3-[(2-Chlorobenzyl)amino]propanamide: Similar but without the methyl group.
Uniqueness: 3-[(2-Chlorobenzyl)amino]-N-methylpropanamide is unique due to the combination of the chlorobenzyl group and the methylated propanamide moiety, which provides distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylamino]-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-13-11(15)6-7-14-8-9-4-2-3-5-10(9)12/h2-5,14H,6-8H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHVITDRDLHPRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


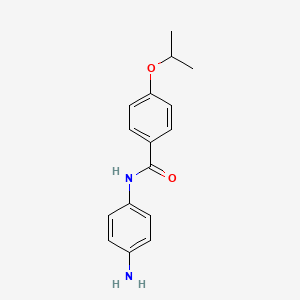
![N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437018.png)
![Methyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B1437019.png)
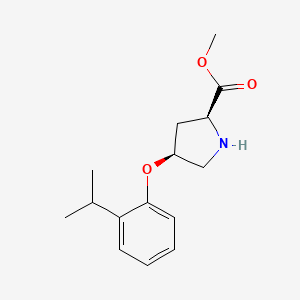
![N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B1437023.png)
